molecular formula C24H24N2O4S B2955341 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,6-trimethylbenzenesulfonamide CAS No. 922136-78-5

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B2955341
CAS RN: 922136-78-5
M. Wt: 436.53
InChI Key: KRTJDTWTUQYRFH-UHFFFAOYSA-N
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Description

“N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,6-trimethylbenzenesulfonamide” is a compound that is related to the class of dihydrobenzo thiazepine-8-carboxamides . These compounds have selective affinity for the dopamine D2 receptor .

Scientific Research Applications

Carbonic Anhydrase Inhibition

Research demonstrates the synthesis of [1,4]oxazepine-based primary sulfonamides, which exhibit strong inhibition of human carbonic anhydrases. These compounds, derived from reactions involving chloro-nitrobenzenesulfonamide and bis-electrophilic phenols, underline the role of the primary sulfonamide group in facilitating ring formation and acting as a zinc-binding group in enzyme inhibition. This finding is crucial for developing therapeutics targeting carbonic anhydrase-related disorders (Sapegin et al., 2018).

Asymmetric Synthesis

The catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines has been reported, leading to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. This process highlights the use of a diaryl prolinol L4 as a chiral ligand, showcasing a method to achieve high yields and enantioselectivities in the synthesis of chiral β-amino esters (Munck et al., 2017).

Antimicrobial and Antiproliferative Agents

A study on the design and synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives revealed their effective antimicrobial and antiproliferative activities. These compounds, featuring various biologically active moieties, demonstrate significant potential in the development of new therapeutic agents (Abd El-Gilil, 2019).

Heterocyclic Synthesis

Advancements in the synthesis of dibenzo[b,f][1,4]oxazepine (DBO) derivatives have been highlighted, showcasing various synthetic protocols. These derivatives hold pharmacological significance due to their diverse activities, guiding chemists in developing novel DBO-based pharmaceuticals (Zaware & Ohlmeyer, 2015).

properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-5-26-20-8-6-7-9-22(20)30-21-11-10-18(14-19(21)24(26)27)25-31(28,29)23-16(3)12-15(2)13-17(23)4/h6-14,25H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTJDTWTUQYRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,6-trimethylbenzenesulfonamide

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